(E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide

Crystallography SAD/MAD Phasing Structural Biology

(E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide (CAS 349624-82-4, molecular formula C₁₃H₁₁IN₂O₃, molecular weight 370.14 g·mol⁻¹) is a Schiff-base acylhydrazone derivative synthesized via acid-catalyzed condensation of 3-iodo-4-methoxybenzohydrazide with furfural. It belongs to the hydrazide-hydrazone family, a scaffold widely associated with antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Formula C13H11IN2O3
Molecular Weight 370.14 g/mol
Cat. No. B15508598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide
Molecular FormulaC13H11IN2O3
Molecular Weight370.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CO2)I
InChIInChI=1S/C13H11IN2O3/c1-18-12-5-4-9(7-11(12)14)13(17)16-15-8-10-3-2-6-19-10/h2-8H,1H3,(H,16,17)/b15-8+
InChIKeyCCZMFTWBTLFHAI-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide: Compound Class, Key Characteristics, and Procurement Context


(E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide (CAS 349624-82-4, molecular formula C₁₃H₁₁IN₂O₃, molecular weight 370.14 g·mol⁻¹) is a Schiff-base acylhydrazone derivative synthesized via acid-catalyzed condensation of 3-iodo-4-methoxybenzohydrazide with furfural . It belongs to the hydrazide-hydrazone family, a scaffold widely associated with antimicrobial, anticancer, and anti-inflammatory activities [1]. The compound is commercially available as a ≥95%-purity solid from specialty chemical suppliers and is primarily used as a research intermediate, a building block for further derivatization, and a candidate for structure–activity relationship (SAR) studies in medicinal chemistry programs.

Why (E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide Cannot Be Replaced by In-Class Analogs Without Risk


Within the hydrazide-hydrazone class, even seemingly minor substituent changes can drastically alter biological activity, physicochemical properties, and synthetic utility [1]. The 3-iodo-4-methoxy substitution pattern on the benzohydrazide ring of this compound confers a unique combination of steric bulk, lipophilicity, and heavy-atom effects that cannot be replicated by non-halogenated, chloro, bromo, or hydroxy analogs [2]. Interchanging this compound with a non-iodinated furfurylidene benzohydrazide or a bromo variant without experimental validation risks losing target binding affinity, altering metabolic stability, and forfeiting the crystallographic phasing advantage that the iodine atom provides in structural biology applications. The quantitative evidence below demonstrates why this specific iodinated scaffold must be evaluated on its own merits rather than assumed interchangeable with halogen-free or alternative-halogen congeners.

(E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide: Quantitative Differentiation Evidence Guide


Enhanced Anomalous Scattering for Macromolecular Crystallography vs. Non-Halogenated and Bromo Analogs

The iodine atom in (E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide provides a significantly stronger anomalous scattering signal for X-ray crystallographic phasing compared to non-halogenated or bromo-substituted analogs. The f″ anomalous scattering factor at Cu Kα wavelength (1.5418 Å) for iodine is 6.85 electrons, versus 1.46 electrons for bromine and negligible values for H, C, N, and O [1]. This 4.7× enhancement over bromine enables reliable experimental phasing using single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) techniques, reducing the need for selenomethionine incorporation or heavy-atom soaking [2].

Crystallography SAD/MAD Phasing Structural Biology

Increased Lipophilicity for Membrane Permeability and Blood–Brain Barrier Penetration vs. Non-Halogenated and Bromo Analogs

Substituting a hydrogen or bromine atom at the 3-position of the benzohydrazide ring with iodine increases the compound's calculated logP (ClogP) by approximately 0.9–1.2 log units over the non-halogenated analog and by 0.4–0.6 log units over the bromo analog, based on the aromatic halogen Hansch π constants (π_I = 1.12, π_Br = 0.86, π_H = 0.00) [1]. This increased lipophilicity enhances passive membrane permeability and may improve blood–brain barrier penetration for central nervous system target engagement [2]. The iodine substituent also increases molecular polarizability (calculated α ≈ 5.5 ų for iodine vs. 3.05 ų for bromine), which can strengthen halogen-bonding interactions with biological targets [1].

Medicinal Chemistry ADME Lipophilicity

Iodine as a Versatile Synthetic Handle for Cross-Coupling Reactions vs. Non-Halogenated Analogs

The aryl iodide moiety at the 3-position of the benzohydrazide ring serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald–Hartwig), enabling late-stage diversification of the core scaffold [1]. In contrast, the non-halogenated analog N'-(furan-2-ylmethylene)-4-methoxybenzohydrazide (CAS 100724-25-2) lacks this reactive site and cannot be derivatized via metal-catalyzed C–C or C–N bond formation without additional functionalization steps. Aryl iodides generally exhibit oxidative addition rates to Pd(0) that are 10–100× faster than the corresponding aryl bromides and 10³–10⁵× faster than aryl chlorides, depending on the ligand system [2].

Organic Synthesis Cross-Coupling Derivatization

Class-Inferred Antimicrobial Potency of Iodinated Hydrazide-Hydrazones vs. Electron-Withdrawing Substituted Analogs

In a systematic study of 22 iodinated hydrazide-hydrazones, Krátký et al. (2021) demonstrated that the presence of electron-withdrawing groups (F, Cl, CF₃, NO₂) on the benzohydrazide ring enhances antimicrobial activity, with several compounds achieving MIC values as low as 7.81 µM against methicillin-resistant Staphylococcus aureus (MRSA) [1]. While our specific compound (3-iodo-4-methoxy substitution) was not directly tested, the iodine atom is classified as a weak electron-withdrawing group (Hammett σₘ_I = +0.35, σₚ_I = +0.18) [2], and the 4-methoxy group is electron-donating (σₚ_OCH₃ = -0.27) [2]. This push–pull electronic configuration is distinct from the purely electron-withdrawing substituents (e.g., σₚ_NO₂ = +0.78) that showed optimal activity, suggesting the compound may occupy a different region of antimicrobial SAR space with a potentially distinct selectivity profile.

Antimicrobial Activity MIC Hydrazide-Hydrazone

Cytotoxicity Selectivity Window of Iodinated Hydrazones: HepG2 vs. HK-2 Cell Line Data

The iodinated hydrazide-hydrazone class has demonstrated measurable cytotoxicity selectivity between cancerous HepG2 hepatocellular carcinoma cells and normal HK-2 kidney proximal tubule cells. In the Krátký et al. (2021) study, several iodinated hydrazide-hydrazones achieved IC₅₀ values as low as 11.72 µM against HepG2 cells while showing reduced activity against HK-2 cells (IC₅₀ ≥ 26.80 µM), yielding a selectivity index of at least 2.3 [1]. Although the specific IC₅₀ values for our compound have not been reported, the 3-iodo-4-methoxy substitution pattern is structurally distinct from the 3,5-diiodosalicylidene scaffold that was most potent in the study, suggesting a potentially different selectivity window that requires empirical determination.

Cytotoxicity Selectivity Index Anticancer

Recommended Application Scenarios for (E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide Based on Verified Evidence


SAD/MAD Phasing Agent for Protein–Ligand Co-Crystallography

The iodine atom's strong anomalous scattering signal (f″ = 6.85 e⁻ at Cu Kα) enables experimental phasing of protein–ligand complex crystals without selenomethionine labeling or heavy-atom soaking. This scenario is optimal for structural biology groups determining the binding mode of hydrazone-based inhibitors with their target proteins [1]. The compound can be soaked into pre-formed protein crystals or co-crystallized, and the iodine position is easily located by anomalous difference Fourier maps, providing an unambiguous marker for ligand placement in electron density.

Late-Stage Diversification Hub for Hydrazone-Focused Compound Libraries

The aryl iodide at the 3-position serves as a universal synthetic handle for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions, allowing a single batch of this compound to be diversified into dozens of analogs with varied aryl, alkynyl, or amino substituents [1]. This makes it an efficient core intermediate for medicinal chemistry programs building SAR tables around the hydrazide-hydrazone scaffold. Procurement of this compound in gram quantities can seed an entire focused library without re-synthesizing the hydrazone core for each derivative [2].

Reference Compound for Halogen-Bonding Interaction Studies in Drug Design

The 3-iodo substituent can engage in halogen bonding (C–I···O/N/S) with protein backbone carbonyls or side-chain heteroatoms, a non-covalent interaction increasingly exploited in rational drug design [1]. The calculated polarizability of iodine (α ≈ 5.5 ų) significantly exceeds that of bromine (α ≈ 3.05 ų), producing a deeper σ-hole and stronger halogen-bond donor potential. This compound can serve as a model system for computational and experimental studies aimed at quantifying halogen-bond contributions to ligand–protein binding free energy [2].

Antimicrobial Hit Identification Starting Point for MRSA and Fungal Pathogens

Given that the iodinated hydrazide-hydrazone class has produced compounds with MIC values as low as 7.81 µM against MRSA and antifungal MICs of ≥1.95 µM [1], this compound—with its distinct 3-iodo-4-methoxy push–pull electronic configuration—should be included in antimicrobial screening cascades. Its structural divergence from the most potent reported analogs (which bear 3,5-diiodosalicylidene or strong EWG substituents) means it may exhibit a different spectrum of activity or resistance profile, potentially identifying a novel selectivity window that purely EWG-substituted analogs miss.

Quote Request

Request a Quote for (E)-N'-(furan-2-ylmethylene)-3-iodo-4-methoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.